molecular formula C19H26N6O2 B1662077 Hydrazinecarboxamide, N,N'-(methylenedi-4,1-phenylene)bis[2,2-dimethyl- CAS No. 85095-61-0

Hydrazinecarboxamide, N,N'-(methylenedi-4,1-phenylene)bis[2,2-dimethyl-

Cat. No.: B1662077
CAS No.: 85095-61-0
M. Wt: 370.4 g/mol
InChI Key: AQABZFKTYXFIJF-UHFFFAOYSA-N
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Description

Hydrazinecarboxamide, N,N'-(methylenedi-4,1-phenylene)bis[2,2-dimethyl- is a useful research compound. Its molecular formula is C19H26N6O2 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Yellow inhibitor HN-150 plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. The compound is known to interact with various biomolecules, including enzymes involved in oxidative stress responses. For instance, Yellow inhibitor HN-150 can inhibit the activity of certain oxidases, thereby reducing the formation of reactive oxygen species (ROS). This inhibition helps in maintaining cellular redox balance and protecting cells from oxidative damage .

Cellular Effects

Yellow inhibitor HN-150 has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to downregulate the expression of pro-inflammatory cytokines in immune cells, thereby reducing inflammation. Additionally, Yellow inhibitor HN-150 can alter metabolic pathways by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle, leading to changes in cellular energy production .

Molecular Mechanism

The molecular mechanism of Yellow inhibitor HN-150 involves its binding interactions with specific biomolecules. The compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For instance, Yellow inhibitor HN-150 has been shown to inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage. This inhibition can result in altered protein turnover and changes in cellular homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Yellow inhibitor HN-150 can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that prolonged exposure to Yellow inhibitor HN-150 can lead to cumulative effects on cellular function, including increased oxidative stress and altered gene expression profiles .

Dosage Effects in Animal Models

The effects of Yellow inhibitor HN-150 vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate biochemical pathways without causing adverse effects. At high doses, Yellow inhibitor HN-150 can induce toxic effects, including hepatotoxicity and nephrotoxicity. These toxic effects are dose-dependent and can be mitigated by adjusting the dosage to optimal levels .

Metabolic Pathways

Yellow inhibitor HN-150 is involved in several metabolic pathways, including those related to oxidative stress and energy metabolism. The compound interacts with enzymes such as superoxide dismutase (SOD) and catalase, which are crucial for detoxifying reactive oxygen species. Additionally, Yellow inhibitor HN-150 can affect metabolic flux by inhibiting key enzymes in glycolysis and the TCA cycle, leading to changes in metabolite levels and energy production .

Transport and Distribution

Within cells and tissues, Yellow inhibitor HN-150 is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution. For example, Yellow inhibitor HN-150 can bind to albumin in the bloodstream, which helps in its transport to different tissues. The compound’s localization and accumulation within cells are influenced by its interactions with cellular transporters and binding proteins .

Subcellular Localization

Yellow inhibitor HN-150 exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, Yellow inhibitor HN-150 can localize to the mitochondria, where it can modulate mitochondrial function and energy production. This subcellular localization is crucial for the compound’s biochemical effects and its role in cellular processes .

Properties

IUPAC Name

1-(dimethylamino)-3-[4-[[4-(dimethylaminocarbamoylamino)phenyl]methyl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O2/c1-24(2)22-18(26)20-16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)21-19(27)23-25(3)4/h5-12H,13H2,1-4H3,(H2,20,22,26)(H2,21,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQABZFKTYXFIJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)NC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074251
Record name Hydrazinecarboxamide, N,N'-(methylenedi-4,1-phenylene)bis[2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85095-61-0
Record name N,N′-(Methylenedi-4,1-phenylene)bis[2,2-dimethylhydrazinecarboxamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85095-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazinecarboxamide, N,N'-(methylenedi-4,1-phenylene)bis(2,2-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085095610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazinecarboxamide, N,N'-(methylenedi-4,1-phenylene)bis[2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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